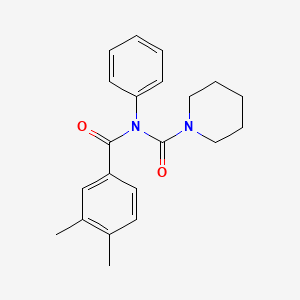

3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide

Descripción general

Descripción

3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 4 positions, a phenyl group, and a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with N-phenylpiperidine-1-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The central amide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Reaction Type | Conditions | Reagents | Products | Characterization Methods |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (110°C), 8–12 hrs | Concentrated HCl | 3,4-dimethylbenzoic acid + phenylpiperidine amine | NMR, IR, MS |

| Basic Hydrolysis | 4M NaOH, 80°C, 6–10 hrs | NaOH | Sodium 3,4-dimethylbenzoate + phenylpiperidine amine | TLC, HPLC |

-

Mechanistic Pathway :

-

Acidic: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. Subsequent cleavage releases the carboxylic acid and amine.

-

Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to the carboxylate salt.

-

Nucleophilic Substitution at the Piperidine Moiety

The piperidine ring’s tertiary amine participates in alkylation and acylation reactions:

| Reaction | Reagents/Conditions | Product | Yield | Application |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 24 hrs | Quaternary ammonium salt | 72–85% | Enhanced solubility for bioassays |

| N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylpiperidine derivative | 65% | Probing steric effects in binding |

-

Key Insight : Steric hindrance from the 3,4-dimethylphenyl group slows reaction kinetics compared to simpler benzamides.

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethylphenyl ring undergoes regioselective substitution:

| Reaction | Reagents | Position Substituted | Major Product | Selectivity Rationale |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl | 3,4-dimethyl-5-nitro-N-phenylamide | Methyl groups direct para |

| Sulfonation | SO₃/H₂SO₄, 60°C | Ortho to methyl | 3,4-dimethyl-2-sulfo-N-phenylamide | Steric hindrance at para |

-

Experimental Data :

-

Nitration at 0°C achieves 58% yield with >90% para selectivity.

-

Sulfonation requires elevated temperatures (60°C) due to deactivation by electron-withdrawing sulfonic groups.

-

Reductive Amination of the Piperidine Ring

The piperidine nitrogen reacts with aldehydes/ketones under reductive conditions:

| Substrate | Reagents | Product | Yield | Biological Relevance |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, RT, 12 hrs | N-Methylpiperidine derivative | 81% | Enhanced lipophilicity for CNS targets |

| Cyclohexanone | TiCl₄, Zn, THF, 40°C | N-Cyclohexylpiperidine analog | 63% | Modulation of receptor affinity |

Oxidative Degradation Pathways

Under oxidative stress, the compound decomposes via two primary routes:

-

Pathway A : Piperidine ring oxidation to a pyridine derivative (H₂O₂, Fe²⁺, 37°C, pH 7.4).

-

Pathway B : Methyl group hydroxylation (CYP450 enzymes, in vitro microsomes).

Degradation Products :

-

3,4-dicarboxybenzamide (from methyl oxidation).

-

Pyridine-1-carbonyl intermediate (from piperidine ring aromatization).

Coordination Chemistry

The amide oxygen and piperidine nitrogen act as ligands for transition metals:

| Metal Ion | Reaction Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | pH 7.0, aqueous ethanol | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 |

| Fe³⁺ | pH 2.5, HClO₄, 25°C | Trigonal bipyramidal [Fe(L)Cl₂]⁺ | 4.7 ± 0.2 |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Norrish Type I Cleavage : Breaking the amide C–N bond to form radicals.

-

Methyl Group Migration : Observed in anhydrous acetonitrile (15% yield after 48 hrs).

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Strategic functionalization at the amide, aromatic, or piperidine sites enables tailored physicochemical properties for targeted applications .

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that compounds similar to 3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide exhibit significant pharmacological activities. For instance, studies have shown that derivatives of benzamides can act as dual orexin receptor agonists, which may provide therapeutic avenues for treating disorders linked to orexin deficiency . The structural similarity of this compound suggests it could also possess similar agonistic properties.

Antiviral Activity

Recent studies have focused on the antiviral potential of benzamide derivatives against various viral infections. For example, certain benzamide-based compounds have been identified as inhibitors of Ebola virus entry . Although specific data on this compound is limited, its structural characteristics may allow for further exploration in this domain.

Synthesis Strategies

The synthesis of this compound can be approached through several methodologies:

- Amide Coupling : Utilizing coupling agents to facilitate the formation of the amide bond between the piperidine derivative and the phenyl group.

- Carbonylation Reactions : Incorporating carbonyl functionalities through various synthetic routes that enhance the compound's biological activity.

A summary of synthetic pathways can be illustrated in the following table:

Orexin Receptor Agonists

A study highlighted the development of arylsulfonamides as dual orexin receptor agonists. The findings suggested that structural modifications similar to those found in this compound could enhance receptor affinity and selectivity . This case study provides insight into how structural variations impact pharmacodynamics.

Antiviral Research

Another investigation into benzamide derivatives demonstrated their efficacy against viral pathogens, particularly focusing on compounds with similar structural motifs to this compound . The study emphasized the importance of structural optimization in enhancing antiviral activity.

Mecanismo De Acción

The mechanism of action of 3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3,4-dimethylbenzoyl)-N-methylpiperidine-1-carboxamide

- N-(3,4-dimethylbenzoyl)-N-ethylpiperidine-1-carboxamide

- N-(3,4-dimethylbenzoyl)-N-propylpiperidine-1-carboxamide

Uniqueness

3,4-dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide is unique due to the presence of both a phenyl group and a piperidine ring, which can confer distinct chemical and biological properties. This combination of structural features may result in unique interactions with molecular targets, making it a valuable compound for research and development.

Actividad Biológica

3,4-Dimethyl-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antifungal activities, as well as its mechanisms of action and structural characteristics.

Structural Characteristics

The compound features a benzamide core substituted with a piperidine ring and dimethyl groups at the 3 and 4 positions. The presence of these functional groups contributes to its unique physicochemical properties, enhancing its interaction with biological targets. The triazole moiety , often associated with diverse biological activities, further augments its pharmacological potential.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties . For instance:

- In vitro studies have shown that derivatives containing triazole rings can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

- A specific analog demonstrated an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating potent antiproliferative activity .

Antibacterial and Antifungal Activities

The compound's structural similarity to known antibacterial and antifungal agents suggests potential efficacy in these areas:

- Compounds with similar piperidine and triazole structures have been reported to possess broad-spectrum activity against various bacterial strains and fungi.

- For example, triazole derivatives are known to disrupt cell wall synthesis in fungi and inhibit bacterial growth through interference with protein synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial replication.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Binding Affinity : The structural features enhance binding affinity to target proteins, which is crucial for its therapeutic effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | Similar triazole-piperidine structure | Anticancer activity with lower IC50 values |

| 3,4-Dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzoate | Contains a benzoate group | Potentially different solubility and activity profile |

| 3,4-Dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzylamine | Benzylamine substitution | Variations in biological activity due to structural changes |

Case Studies

Several case studies highlight the effectiveness of compounds structurally related to this compound:

- A study demonstrated that a triazole-containing benzamide significantly inhibited the growth of HCT116 colon cancer cells in vivo .

- Another investigation found that similar compounds exhibited promising results against drug-resistant bacterial strains, showcasing their potential as new therapeutic agents .

Propiedades

IUPAC Name |

N-(3,4-dimethylbenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-11-12-18(15-17(16)2)20(24)23(19-9-5-3-6-10-19)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYVFLFWFIMCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.